Superior Anti-HIV-1 Activity of Licoricesaponin E2 Compared to Glycyrrhizin
Licoricesaponin E2 demonstrates a substantially more potent inhibition of HIV-1 compared to the primary licorice saponin glycyrrhizin. The IC50 for Licoricesaponin E2 against HIV-1 was determined to be 87.1 μM [1]. In contrast, glycyrrhizin exhibits essentially no anti-HIV-1 activity under comparable assay conditions, with a reported IC50 value of >1000 μM [2]. This >11-fold difference in potency identifies Licoricesaponin E2 as a far more promising scaffold for anti-HIV drug development efforts.
| Evidence Dimension | Anti-HIV-1 Activity (Inhibition of Viral Replication) |
|---|---|
| Target Compound Data | IC50 = 87.1 μM |
| Comparator Or Baseline | Glycyrrhizin IC50 > 1000 μM |
| Quantified Difference | >11.5-fold more potent (estimated from lower bound) |
| Conditions | In vitro cell-based antiviral assay; compound tested against HIV-1 pseudoviruses. Specific assay details not fully described in aggregated sources. |
Why This Matters
For antiviral research programs, selecting Licoricesaponin E2 over glycyrrhizin provides a starting point with >11-fold higher potency, increasing the probability of identifying viable lead compounds for further optimization.
- [1] NCATS Inxight Drugs: LICORICESAPONIN E2. 'Anti-HIV (IC50 in uM) activity of compound was shown to be 87.1 uM.' View Source
- [2] Table 2, Molecules 2022, 27(2), 295. Glycyrrhizin anti-HIV IC50 >1000 μM. View Source
